Conglobatin C1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

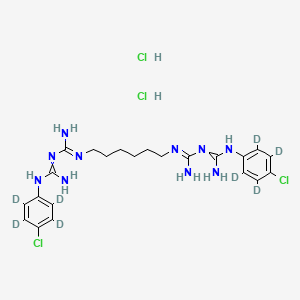

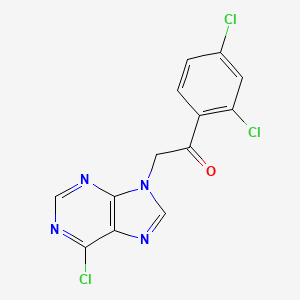

Conglobatin C1 is a macrodiolide compound derived from the bacterium Streptomyces MST-91080This compound has shown significant cytotoxic activity, particularly against the NS-1 myeloma cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conglobatin C1 is synthesized through a biosynthetic pathway involving a nonribosomal peptide synthetase-like loading module coupled with polyketide synthase modules. The process involves the addition of methylmalonyl-CoA extender units to the conglobatin monomer .

Industrial Production Methods: The industrial production of this compound involves the cloning of the conglobatin biosynthetic gene cluster into a heterologous host strain. This method allows for the efficient production of this compound by leveraging the host’s biosynthetic machinery .

Chemical Reactions Analysis

Types of Reactions: Conglobatin C1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as oxazole and macrodiolide .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions include modified macrodiolides and oxazole derivatives, which can exhibit varying degrees of biological activity .

Scientific Research Applications

Conglobatin C1 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying macrodiolide biosynthesis and the role of oxazole rings in biological activity.

Biology: this compound is used to investigate the cytotoxic effects on various cell lines, particularly cancer cells.

Medicine: Due to its potent cytotoxic activity, this compound is being explored as a potential anticancer agent.

Industry: The compound’s unique structure and biological activity make it a candidate for developing new pharmaceuticals and agrochemicals

Mechanism of Action

Conglobatin C1 exerts its effects through the inhibition of protein-protein interactions. Specifically, it interferes with the binding of Cdc37 to the N-terminus of Hsp90, a molecular chaperone involved in the stabilization and activation of various client proteins. This inhibition disrupts the function of Hsp90, leading to the degradation of its client proteins and subsequent cytotoxic effects .

Comparison with Similar Compounds

- Conglobatin B1

- Conglobatin C2

- Conglobatin D

- Conglobatin E

Comparison: Conglobatin C1 is unique among its analogues due to its specific pattern of methylation on the macrodiolide skeleton. This structural variation results in differing degrees of cytotoxic activity. For instance, this compound exhibits more potent cytotoxic activity against the NS-1 myeloma cell line compared to Conglobatin B1 and Conglobatin C2 .

Properties

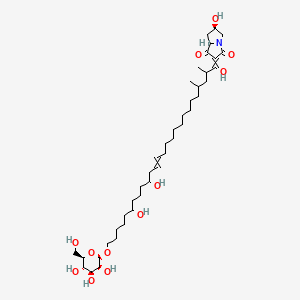

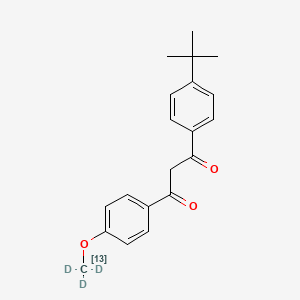

Molecular Formula |

C26H34N2O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(3E,7S,8S,11E,15S,16S)-3,7,11,15-tetramethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C26H34N2O6/c1-17-7-5-9-19(3)26(30)34-24(12-22-14-28-16-32-22)18(2)8-6-10-20(4)25(29)33-23(17)11-21-13-27-15-31-21/h9-10,13-18,23-24H,5-8,11-12H2,1-4H3/b19-9+,20-10+/t17-,18-,23-,24-/m0/s1 |

InChI Key |

LVEHBOBGUJZZBO-KDTLMUGASA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)/C(=C/CC[C@@H]([C@@H](OC(=O)/C(=C/CC1)/C)CC2=CN=CO2)C)/C)CC3=CN=CO3 |

Canonical SMILES |

CC1CCC=C(C(=O)OC(C(CCC=C(C(=O)OC1CC2=CN=CO2)C)C)CC3=CN=CO3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)